molecular formula C32H40Br2N2O2 B12094655 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

Cat. No.: B12094655
M. Wt: 644.5 g/mol
InChI Key: MLSKVFFBSGZTFD-FLWNBWAVSA-N
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Description

6,6'-Dibromo-1,1'-di(n-octyl)isoindigo is a derivative of isoindigo, a robust electron-deficient building block widely used in organic electronics. The compound features bromine substituents at the 6,6' positions of the isoindigo core and linear n-octyl chains at the 1,1' positions (Fig. 1). Bromination enhances electron-accepting properties by lowering the lowest unoccupied molecular orbital (LUMO) energy level, while the n-octyl chains improve solubility in organic solvents, facilitating solution-processable device fabrication .

Synthesis: The synthesis involves alkylation of (E)-6,6'-dibromo-[3,3'-biindolinylidene]-2,2'-dione with n-octyl bromide under argon, using anhydrous potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (110°C, 72 hours). Purification via column chromatography and recrystallization yields the product in ~78% purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H40Br2N2O2

Molecular Weight

644.5 g/mol

IUPAC Name

(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one

InChI

InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29-

InChI Key

MLSKVFFBSGZTFD-FLWNBWAVSA-N

Isomeric SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

ParameterTypical Conditions (from Literature)Yield RangeSource
Reactants6-Bromooxindole + 6-Bromoisatin79–91%
CatalystHCl (conc.) in acetic acid
SolventAcetic acid
TemperatureReflux (~120°C)
Reaction Time48–72 hours

Mechanism :
The reaction proceeds via nucleophilic attack of the oxindole enolate on the isatin carbonyl group, followed by cyclization and bromine substitution at the 6-positions.

Optimization Notes :

  • Catalyst Selection : HCl in acetic acid is preferred for high yields, though p-toluenesulfonic acid has been used in alternative protocols.

  • Purification : The crude product is precipitated in water, filtered, and washed with methanol/ethyl acetate.

Alkylation Methods: Introduction of n-Octyl Groups

The second step involves alkylation of the isoindigo core to enhance solubility and π-π stacking in semiconducting applications. Two primary methods are employed:

Method A: Grignard Alkylation

ParameterConditionsYieldSource
Alkylating Agentn-Octylmagnesium bromide70%
SolventDry THF or toluene
Temperature100°C (reflux)
Reaction Time12–24 hours

Procedure :

  • Core Activation : 6,6'-Dibromoisoindigo is treated with a Grignard reagent under inert atmosphere.

  • Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica chromatography (CH₂Cl₂/hexane).

Advantages :

  • High regioselectivity for N-alkylation.

  • Limitations : Requires anhydrous conditions and sensitive to moisture.

Method B: Alkyl Halide Alkylation

ParameterConditionsYieldSource
Alkylating Agent1-Bromo-2-octyldodecane82%
BaseK₂CO₃ or ethanolamine
SolventDMF or DCE
Temperature75–135°C
Reaction Time2–30 hours

Procedure :

  • Core Dissolution : 6,6'-Dibromoisoindigo is dissolved in DMF under nitrogen.

  • Alkylation : The alkyl halide and base are added, and the mixture is heated.

  • Purification : Crude product is precipitated in water, filtered, and purified via column chromatography (dichloromethane/hexane).

Advantages :

  • Tolerates moisture better than Grignard methods.

  • Limitations : Requires excess alkyl halide (3–4 equivalents).

Purification and Characterization

Chromatographic Separation

MethodEluent SystemYield Post-PurificationSource
Silica ColumnCH₂Cl₂:hexane (1:1)70–82%
RecrystallizationEthyl acetate/methanol>90%

Key Observations :

  • Purity : >98% (HPLC) after recrystallization.

  • Characterization :

    • ¹H NMR : Peaks at δ 9.00 (d, 2H), 7.13 (dd, 2H), 6.81 (d, 2H), 3.60–3.48 (m, 4H).

    • Molecular Weight : 644.49 g/mol (confirmed via MALDI-TOF).

Reaction Optimization and Yields

Critical Factors Influencing Yield

FactorImpact on YieldOptimal RangeSource
Solvent PolarityHigh polarity (DMF) → Better solubility
Reaction Temperature100–135°C → Accelerates kinetics100–120°C
Catalyst ConcentrationExcess base → Side reactions1.5–2.0 equivalents

Case Study :
In, using 2-hexyldecyl Grignard reagent at 100°C for 24 hours yielded 82% of the alkylated product. Lower temperatures reduced reaction efficiency.

Comparative Analysis of Methods

Grignard vs. Alkyl Halide Alkylation

ParameterGrignard MethodAlkyl Halide Method
Yield 70%82%
Cost Moderate (Grignard reagents)Low (alkyl halides)
Scalability Limited (anhydrous conditions)High (ambient conditions)
Purity >95% (after chromatography)>98% (after recrystallization)

Recommendation : Alkyl halide methods are preferred for industrial-scale synthesis due to cost-effectiveness and operational simplicity .

Chemical Reactions Analysis

6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Electronics

Application : 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo is utilized in the development of organic semiconductors and photovoltaic materials.

  • Properties : The compound exhibits excellent charge transport capabilities due to its conjugated structure.
  • Case Study : Research has demonstrated that incorporating this compound into organic solar cells significantly improves their efficiency compared to traditional materials.

Materials Science

Application : The compound is employed in synthesizing novel polymers with unique optical and electronic characteristics.

  • Polymerization : It can undergo coupling reactions to form larger conjugated systems that are beneficial for creating advanced materials.
  • Data Table :
PropertyValue
Optical Band Gap~1.5 eV
Thermal StabilityHigh (decomposes above 300°C)
SolubilitySoluble in organic solvents

Biological Studies

Application : this compound has shown potential in biomedical applications, particularly in anticancer and antimicrobial research.

  • Anticancer Properties :
    • Mechanism of Action : Induces apoptosis in cancer cells through mitochondrial dysfunction.
    • Case Study : A study indicated that this isoindigo derivative inhibited the proliferation of breast cancer cells in vitro.
  • Antimicrobial Activity :
    • Activity Spectrum : Effective against various pathogenic strains.
    • Research Findings : Demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Photodynamic Therapy

The photophysical properties of the compound make it suitable for use in photodynamic therapy (PDT).

  • Mechanism : Upon activation by light, it generates reactive oxygen species (ROS), which can damage cancerous cells.
  • Case Study : Research has shown that when combined with light exposure, this compound effectively targets skin cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindigos. The following table summarizes key structural features and their effects on activity:

Structural FeatureEffect on Activity
BrominationIncreases lipophilicity and potential bioactivity
Alkyl Chain LengthLonger chains enhance solubility in lipid environments
Substituents PositionVariations can alter receptor binding affinity

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .

Comparison with Similar Compounds

Key Findings :

  • Branched vs. Linear Chains: Branched chains (e.g., 2-ethylhexyl in S10/S11) enhance solubility due to reduced crystallinity but may compromise charge mobility due to disordered packing .
  • Chain Length : Longer chains (e.g., dodecyl in IDOD) further improve solubility but risk insulating the conjugated core, reducing charge transport efficiency .

Substituent Position and Electronic Effects

Bromination at the 6,6' positions distinguishes this compound from other isoindigo derivatives:

Compound Substituent Position λₘₐₓ (nm) Bandgap (eV) Reference
This compound 6,6' ~590* ~1.9*
5,5'-Dibromo-isoindigo 5,5' 605.5 1.7
7,7'-Dibromo-isoindigo 7,7' 606 1.6
Non-brominated isoindigo None 605 1.6

*Extrapolated from solvent-dependent data in .

Key Findings :

  • Electron-Withdrawing Effect : Bromine at 6,6' positions induces a hypsochromic shift (blue shift) compared to 5,5' or 7,7' isomers, narrowing the optical bandgap slightly. This enhances intramolecular charge transfer (ICT) for optoelectronic applications .

Biological Activity

Overview of 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

This compound is a synthetic organic compound belonging to the isoindigo family. Isoindigos are known for their diverse applications in organic electronics, dyes, and as potential pharmaceutical agents. The presence of bromine and long alkyl chains (n-octyl) in this compound may influence its solubility, stability, and interaction with biological systems.

Anticancer Properties

Isoindigo derivatives have been studied for their anticancer properties. Research indicates that certain isoindigo compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Isoindigos may induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Case Study : A study demonstrated that a related isoindigo compound effectively inhibited the growth of breast cancer cells in vitro, suggesting potential therapeutic applications.

Antimicrobial Activity

Some isoindigo derivatives have shown antimicrobial activity:

  • Activity Spectrum : Compounds with similar structures have been tested against bacteria and fungi, revealing inhibitory effects on pathogenic strains.
  • Research Findings : In laboratory settings, isoindigos demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

Photodynamic Therapy

The photophysical properties of isoindigos make them suitable candidates for photodynamic therapy (PDT):

  • Mechanism : Upon light activation, these compounds can produce reactive oxygen species (ROS), leading to localized cell damage and death.
  • Case Study : Research has indicated that certain isoindigos can be used in PDT for treating skin cancers, enhancing their therapeutic efficacy when combined with light exposure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindigos:

Structural FeatureEffect on Activity
BrominationIncreases lipophilicity and potential bioactivity
Alkyl Chain LengthLonger chains enhance solubility in lipid environments
Substituents PositionVariations can alter receptor binding affinity

Q & A

Q. What are the standard synthetic routes for 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination of isoindigo precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Solvent selection (e.g., dimethylformamide or chlorinated solvents) and stoichiometric ratios are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (toluene/methanol) enhances purity. Characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How do the n-octyl substituents influence the compound’s optoelectronic properties?

Methodological Answer: The n-octyl chains improve solubility in organic solvents (e.g., chloroform, toluene), enabling solution-processable thin-film fabrication. To assess electronic effects, compare UV-Vis absorption spectra and cyclic voltammetry (CV) data of substituted vs. unsubstituted isoindigo derivatives. Density functional theory (DFT) calculations can model HOMO/LUMO levels, correlating alkyl chain length with charge-carrier mobility in organic semiconductors .

Q. What characterization techniques are most effective for verifying molecular structure and crystallinity?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy to confirm bromine substitution patterns and alkyl chain integration.
  • X-ray diffraction (XRD) for single-crystal analysis to determine packing motifs.
  • FTIR spectroscopy to track functional group stability during synthesis.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability for device applications .

Q. What are common impurities in this compound, and how are they identified?

Methodological Answer: Residual solvents (e.g., DMF) and incomplete bromination byproducts (e.g., mono-brominated isoindigo) are common impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile residues, while HPLC with diode-array detection (DAD) quantifies bromination efficiency. Atomic absorption spectroscopy (AAS) detects trace metal catalysts (e.g., Pd from cross-coupling reactions) .

Q. How do researchers integrate this compound into photovoltaic device architectures?

Methodological Answer: As an electron-accepting material, blend it with donor polymers (e.g., P3HT) in bulk heterojunction solar cells. Optimize film morphology using solvent additives (e.g., 1,8-diiodooctane) and annealing protocols. Characterize device performance via current-density-voltage (J-V) curves and external quantum efficiency (EQE) measurements under AM1.5G illumination .

Advanced Research Questions

Q. How can computational modeling guide the design of isoindigo derivatives for tailored charge transport?

Methodological Answer: Employ DFT and time-dependent DFT (TD-DFT) to predict electronic transitions and reorganization energies. Molecular dynamics (MD) simulations model packing behavior in thin films. Pair computational results with grazing-incidence wide-angle X-ray scattering (GIWAXS) to validate predicted crystallinity trends. COMSOL Multiphysics® can simulate charge transport in device configurations .

Q. What experimental strategies resolve contradictions in reported charge-carrier mobility values?

Methodological Answer: Discrepancies often arise from film morphology variations or measurement techniques (e.g., field-effect transistors vs. space-charge-limited current). Standardize fabrication protocols (spin-coating speed, solvent choice) and use Kelvin probe force microscopy (KPFM) to map local mobility. Cross-validate data using multiple characterization platforms (e.g., Hall effect vs. time-resolved microwave conductivity) .

Q. How do environmental factors (humidity, oxygen) degrade this compound in devices?

Methodological Answer: Conduct accelerated aging tests under controlled atmospheres (N2_2 vs. ambient). Use X-ray photoelectron spectroscopy (XPS) to track bromine loss or oxidation. In-situ FTIR monitors hygroscopic degradation pathways. Encapsulation strategies (e.g., atomic layer deposition of Al2_2O3_3) mitigate environmental instability .

Q. What advanced statistical methods optimize reaction conditions for scalability?

Methodological Answer: Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate interactions between temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Machine learning algorithms (e.g., Bayesian optimization) reduce experimental iterations .

Q. How can surface-enhanced Raman spectroscopy (SERS) probe interfacial interactions in composite materials?

Methodological Answer: Functionalize gold or silver nanoparticles with the isoindigo derivative. Use SERS to detect molecular orientation and charge-transfer dynamics at interfaces. Correlate spectral shifts with electronic performance in heterostructures. Combine with finite-difference time-domain (FDTD) simulations to model plasmonic effects .

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